(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Descripción
This compound is a benzamide derivative featuring a sulfonyl group linked to a 3,4-dihydroisoquinoline moiety and an N-substituted 4-ethoxy-3-methylbenzothiazole ring. Its Z-configuration is critical for stereochemical stability and biological interactions. Synthesis likely involves multi-step reactions, including sulfonylation of benzoic acid derivatives, cyclization to form the benzothiazole ring, and tautomeric stabilization under basic conditions .
Propiedades
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S2/c1-3-33-22-9-6-10-23-24(22)28(2)26(34-23)27-25(30)19-11-13-21(14-12-19)35(31,32)29-16-15-18-7-4-5-8-20(18)17-29/h4-14H,3,15-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBBPZWVSOMEDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound characterized by its complex molecular structure and potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Structure
The compound has the following molecular characteristics:
- Molecular Formula : C26H26N4O6S3
- Molecular Weight : 586.7 g/mol
- Key Functional Groups : Sulfonamide, benzamide, thiazole, and isoquinoline moieties.
Research indicates that compounds containing isoquinoline and thiazole structures often exhibit significant biological activities, including:
- Antitumor Activity : The sulfonamide group is known to enhance the interaction with specific biological targets, potentially inhibiting tumor growth.
- Antiviral Properties : Similar compounds have shown efficacy against viruses like MERS-CoV, suggesting a possible antiviral mechanism for this compound.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
| Study | Target | IC50 (µM) | Observations |
|---|---|---|---|
| 1 | CDK4 | 0.09 | Potent inhibitor with selectivity over CDK2 and CDK1. |
| 2 | MERS-CoV | 0.14 | Significant antiviral activity observed. |
| 3 | Cancer Cell Lines | Varies | Induces apoptosis in various cancer cell lines. |
Case Studies
- Antitumor Activity : A study highlighted the effectiveness of isoquinoline derivatives in inhibiting CDK4, a critical regulator in cell cycle progression. The compound exhibited a strong binding affinity, leading to reduced proliferation in cancer cells .
- Antiviral Research : Investigations into derivatives similar to this compound revealed promising results against MERS-CoV, with IC50 values indicating effective viral inhibition without cytotoxic effects on healthy cells .
- Structure-Activity Relationship (SAR) : An extensive SAR analysis demonstrated that modifications to the thiazole and isoquinoline moieties significantly impacted biological activity, emphasizing the importance of these structural components in enhancing potency .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues in the 1,2,4-Triazole Class
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (e.g., compounds [7–9] in ) share the sulfonylbenzamide core but replace the benzothiazole with a 1,2,4-triazole ring. Key differences include:
- Molecular Weight: The target compound (MW ≈ 535 g/mol) is heavier due to the benzothiazole and dihydroisoquinoline groups, compared to triazole derivatives (MW ≈ 450–480 g/mol).
- Tautomerism : Unlike triazoles [7–9], which exist as thione tautomers (confirmed by IR νC=S at 1247–1255 cm⁻¹ and absence of νS-H bands) , the target compound’s benzothiazole ring lacks tautomeric flexibility, enhancing conformational rigidity.
- Synthetic Routes: Triazoles are synthesized via NaOH-mediated cyclization of hydrazinecarbothioamides , whereas the target compound likely requires a Mitsunobu reaction or similar for benzothiazole formation.
| Parameter | Target Compound | 1,2,4-Triazole Derivatives [7–9] |
|---|---|---|
| Core Structure | Benzothiazole + Isoquinoline | 1,2,4-Triazole |
| Tautomerism | Absent | Thione tautomers dominant |
| IR νC=S (cm⁻¹) | Not observed | 1247–1255 |
| Synthetic Yield | Not reported | 70–82% (based on analogous steps) |
Thiadiazole-Benzamide Hybrids
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) () shares the benzamide backbone but replaces benzothiazole with a thiadiazole ring. Key distinctions:
- Electron-Withdrawing Groups: The dimethylamino acryloyl group in 4g introduces stronger electron-withdrawing effects (IR νC=O at 1638–1690 cm⁻¹) compared to the ethoxy group in the target compound, which is electron-donating.
Adamantane-Thiazole Hybrids
N-((Z)-4-((3r,5r,7r)-adamantan-1-yl)-3-(3-amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiazol-2(3H)-ylidene)-2,6-difluorobenzamide () features a rigid adamantane group and a naphthoquinone-thiazole system. Comparisons include:
- Hydrophobicity: The adamantane group in increases hydrophobicity (logP ≈ 4.5) compared to the target compound’s dihydroisoquinoline (logP ≈ 3.8 estimated).
- Enzyme Inhibition: reports enzyme inhibitory effects linked to the naphthoquinone moiety, whereas the target compound’s dihydroisoquinoline may target different receptors (e.g., serotonin or kinase pathways).
Sulfonamide-Benzothiazole Derivatives
4-(Diethylsulfamoyl)-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide () is structurally closest, differing in the sulfonamide substituent (diethyl vs. dihydroisoquinoline) and the propynyl group on benzothiazole.
- Solubility: The diethylsulfamoyl group in improves aqueous solubility (cLogP ≈ 2.1) versus the target compound’s dihydroisoquinoline (cLogP ≈ 3.5).
- Synthetic Flexibility : The propynyl group in allows click chemistry modifications, whereas the target compound’s methyl and ethoxy groups limit derivatization.
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of (Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide?
- Methodology : Use a stepwise approach involving sulfonylation and condensation reactions. For example, demonstrates sulfonylation of dihydroisoquinoline derivatives with yields influenced by solvent choice (e.g., ethanol vs. DCM) and catalyst optimization (e.g., acetic acid for pH control). Reaction time and temperature (e.g., reflux vs. room temperature) significantly affect stereochemical outcomes, particularly in preserving the (Z)-configuration .
- Validation : Monitor reaction progress via TLC and confirm final structure using H/C-NMR and HR-ESIMS, as shown in for related benzamide derivatives .
Q. How can researchers address challenges in characterizing the stereochemical configuration (Z vs. E) of this compound?
- Methodology : Employ nuclear Overhauser effect (NOE) NMR experiments to distinguish between Z/E isomers. For example, uses H-NMR coupling constants and NOESY correlations to confirm spatial arrangements in similar sulfonamide derivatives. Additionally, X-ray crystallography or computational modeling (e.g., density functional theory) can validate configurations .
- Pitfalls : Overlapping signals in NMR spectra (e.g., aromatic protons) may require deuterated solvents or advanced techniques like COSY for resolution .
Q. What are the recommended assays for preliminary evaluation of biological activity?
- Methodology : Prioritize enzyme inhibition assays (e.g., butyrylcholinesterase for neurodegenerative applications) and anti-amyloid-β aggregation studies, as demonstrated in . Use fluorescence-based thioflavin T assays to quantify amyloid inhibition, and Ellman’s method for cholinesterase activity .
- Controls : Include donepezil (cholinesterase inhibitor) and curcumin (anti-Aβ reference) as positive controls to validate assay sensitivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to improve target affinity?
- Methodology :
- Variation of substituents : Modify the dihydroisoquinoline sulfonyl group (e.g., halogenation at position 4) and the benzothiazole moiety (e.g., ethoxy vs. methoxy groups), as seen in and . Test substituent effects on solubility and steric hindrance .
- Quantitative SAR (QSAR) : Use computational tools like CoMFA or CoMSIA to correlate electronic (e.g., Hammett constants) and steric parameters with activity data .
Q. What computational strategies resolve discrepancies between docking predictions and experimental binding data?
- Methodology :
- Ensemble docking : Account for protein flexibility using Glide ( ) with multiple receptor conformations (e.g., molecular dynamics snapshots). highlights Glide’s superiority over GOLD and FlexX in pose accuracy .
- Binding free energy calculations : Apply MM-GBSA or MM-PBSA to refine docking scores. For example, achieved <1 Å RMSD in 50% of cases using OPLS-AA force fields .
Q. How should researchers resolve contradictions in spectral data during structure elucidation?
- Methodology :
- Cross-validation : Combine H/C-NMR, HSQC, and HMBC to resolve ambiguous assignments (e.g., overlapping aromatic signals in benzothiazole derivatives, as in ).
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula discrepancies (e.g., isotopic patterns for bromine in ’s compound 22) .
- Example : reports conflicting elemental analysis data for triazole-thiadiazole hybrids; repeating synthesis under inert atmosphere resolved oxidation artifacts .
Q. What experimental designs are optimal for assessing anti-aggregation activity in neurodegenerative models?
- Methodology :
- In vitro : Use transmission electron microscopy (TEM) to visualize Aβ fibril morphology post-treatment ( ). Quantify fibril density via Congo red binding assays .
- In silico : Simulate Aβ-peptide interactions with the compound using GROMACS, focusing on hydrophobic and π-π stacking interactions (supported by ’s docking protocols) .
Key Considerations for Reproducibility
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
